1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:
- Formation of the triazole ring through cyclization reactions.
- Construction of the pyrimidine ring via condensation reactions.
- Coupling of the piperidine and pyrazole moieties through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of high-yielding reactions.
- Minimization of purification steps.
- Implementation of continuous flow chemistry for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.
Reduction: Reduction reactions could be used to modify the triazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological activities.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology
- Investigated for potential interactions with biological macromolecules.
- Used in studies of enzyme inhibition or receptor binding.
Medicine
- Explored for potential therapeutic applications, such as antimicrobial or anticancer activities.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Potential applications in the development of new materials or catalysts.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds like this may:
- Bind to specific enzymes or receptors, inhibiting their activity.
- Interfere with cellular processes such as DNA replication or protein synthesis.
- Modulate signaling pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide can be compared to other heterocyclic compounds with similar structures, such as:
- Triazole-based antifungal agents.
- Pyrimidine-containing kinase inhibitors.
- Piperidine derivatives used in neuropharmacology.
Uniqueness
- The unique combination of triazole, pyrimidine, pyrazole, and piperidine rings in this compound may confer distinct biological activities and pharmacological properties.
- Its specific substitution pattern and functional groups could result in unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N9O/c1-14-9-15(2)27(25-14)8-5-21-19(29)16-3-6-26(7-4-16)17-10-18(23-12-22-17)28-13-20-11-24-28/h9-13,16H,3-8H2,1-2H3,(H,21,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFHLVUMLBZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.